6-(Bromomethyl)spiro[2.4]heptane
Description
Properties
IUPAC Name |
6-(bromomethyl)spiro[2.4]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-6-7-1-2-8(5-7)3-4-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVWZAFUJVFUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)spiro[2.4]heptane typically involves the bromination of spiro[2.4]heptane derivatives. One common method includes the reaction of spiro[2.4]heptane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)spiro[2.4]heptane primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, thiols, and amines.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with sodium azide yields 6-(Azidomethyl)spiro[2.4]heptane.
- Reaction with potassium cyanide yields 6-(Cyanomethyl)spiro[2.4]heptane.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent research has highlighted the compound's utility in developing antiviral agents. For instance, derivatives of spiro compounds have shown promise against hepatitis B virus (HBV). A notable study demonstrated that a carbocyclic nucleoside derived from a spiro[2.4]heptane core exhibited moderate anti-HBV activity with an effective concentration (EC50) of 0.12 μM, indicating its potential as a therapeutic candidate against HBV infections .
Cytotoxicity Studies
Investigations into the cytotoxic properties of spiro compounds have revealed that certain derivatives may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies with fewer side effects .
| Compound | Activity | EC50 (μM) | Cytotoxicity |
|---|---|---|---|
| Spiro[2.4]heptane derivative | Anti-HBV | 0.12 ± 0.02 | Non-cytotoxic up to 100 μM |
Supramolecular Chemistry
6-(Bromomethyl)spiro[2.4]heptane can serve as a building block for supramolecular structures due to its unique spatial configuration. Its capacity to form inclusion complexes with various host molecules, such as cucurbiturils and cyclodextrins, has been explored. These complexes can be utilized in designing molecular devices for applications in sensing and data storage .
Binding Studies
The binding affinity of spiro compounds with host molecules was quantified using methods like NMR and calorimetry, revealing strong interactions that facilitate their use in advanced material synthesis.
| Host Molecule | Binding Constant (M⁻¹) |
|---|---|
| CB6 | |
| CB7 | |
| β-CD |
Material Science
In material science, this compound is being investigated as a precursor for high-performance polymers and coatings due to its structural rigidity and ability to enhance material properties such as thermal stability and mechanical strength . The compound's reactivity allows it to participate in various polymerization reactions, leading to the development of novel materials.
Case Study 1: Antiviral Drug Development
A study focused on synthesizing a novel carbocyclic nucleoside based on the spiro[2.4]heptane structure demonstrated significant antiviral activity against HBV, paving the way for further research into similar compounds with enhanced efficacy .
Case Study 2: Supramolecular Applications
Research involving the interaction of spiro compounds with cucurbiturils showed that these interactions could be harnessed for creating multifunctional systems capable of molecular recognition and catalysis . The strong binding constants observed indicate the potential for practical applications in drug delivery systems.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)spiro[2.4]heptane in chemical reactions involves the formation of a reactive intermediate when the bromine atom is displaced by a nucleophile. This intermediate can then undergo further transformations depending on the reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
Key Observations :
- Ring Size and Strain : Spiro[2.4]heptane derivatives exhibit higher strain than spiro[3.3]heptane analogues due to the smaller cyclopropane ring, increasing reactivity .
- Substituent Effects: Bromine enhances electrophilicity, enabling cross-coupling or nucleophilic substitution reactions, whereas amino or oxa/aza groups improve solubility and bioactivity .
Stability and Challenges
- Steric Hindrance : Dimethyl substituents (e.g., 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane) improve stability by reducing ring strain .
- Synthetic Complexity: Bromomethyl derivatives require precise control to avoid undesired ring-opening reactions, unlike less reactive amino or oxa derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(bromomethyl)spiro[2.4]heptane, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis often involves bromomethylation of spiro[2.4]heptane precursors. For example, halogenation using N-bromosuccinimide (NBS) under radical conditions (e.g., light or AIBN) can selectively introduce bromine at the methyl position . Key steps include:
- Cyclopropane ring formation via [3+2] cycloaddition or ring-closing metathesis.
- Bromination under controlled temperatures (0–25°C) to avoid over-halogenation.
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodology :
- X-ray crystallography resolves the spiro junction geometry and bromomethyl orientation .
- NMR spectroscopy identifies key signals:
- ¹H NMR: Cyclopropane protons (δ 0.5–1.5 ppm) and bromomethyl CH₂Br (δ 3.2–3.8 ppm).
- ¹³C NMR: Spiro carbon (quaternary, δ 60–70 ppm) and cyclopropane carbons (δ 15–25 ppm) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?
- Methodology :
- DFT calculations reveal the C-Br bond’s polarization, making it susceptible to SN2 reactions. Steric hindrance from the spiro framework slows bimolecular pathways, favoring intramolecular rearrangements .
- Kinetic studies (e.g., using NaN₃ in DMF) show pseudo-first-order kinetics for bromide displacement .
- Data Contradictions : Electron-withdrawing substituents (e.g., CF₃) on the spiro system reduce SN2 reactivity but enhance elimination pathways .
Q. How does the spiro[2.4]heptane scaffold influence biological activity in drug discovery?
- Methodology :
- Molecular docking demonstrates conformational rigidity, enabling selective binding to enzymes like proteases or kinases .
- In vitro assays (e.g., RSV inhibition) show spiro derivatives block viral entry via steric occlusion .
Experimental Design & Data Analysis
Q. What strategies mitigate side reactions during spiro[2.4]heptane functionalization?
- Methodology :
- Protecting groups : Use of silyl ethers (e.g., TES) to shield reactive hydroxyls during bromination .
- Temperature control : Low-temperature (−78°C) lithiation prevents ring-opening of cyclopropane .
- Data Table :
| Condition | Yield (%) | Major Byproduct |
|---|---|---|
| NBS, CH₂Cl₂, 0°C | 98 | Dibrominated isomer |
| NBS, THF, 25°C | 72 | Ring-opened alkene |
Q. How can computational modeling guide the design of this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
